tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17798157
Molecular Formula: C16H33N3O3
Molecular Weight: 315.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H33N3O3 |
|---|---|
| Molecular Weight | 315.45 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H33N3O3/c1-15(2,3)22-14(21)19-8-6-16(12-17,7-9-19)10-13(20)11-18(4)5/h13,20H,6-12,17H2,1-5H3 |
| Standard InChI Key | PNTIFCOKHVTAQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN(C)C)O)CN |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate, reflects its complex architecture. The piperidine ring serves as the central scaffold, with two distinct substituents at the 4-position:
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An aminomethyl group (-CHNH), which introduces a primary amine capable of hydrogen bonding and nucleophilic interactions.
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A 3-(dimethylamino)-2-hydroxypropyl chain, featuring a tertiary amine (-N(CH)) and a secondary alcohol (-CH(OH)-), both of which enhance solubility and target engagement.
The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, stabilizing the amine during synthesis and modulating pharmacokinetic properties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.45 g/mol |
| IUPAC Name | tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate |
| CAS Number | Not publicly disclosed |
| XLogP3-AA (Predicted) | 1.2 |
Stereochemical Considerations
The presence of chiral centers at the 2-hydroxypropyl and piperidine ring positions necessitates enantioselective synthesis to isolate biologically active stereoisomers. Computational modeling suggests that the (R)-configuration at the hydroxypropyl group optimizes binding to aminergic receptors.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound employs a convergent strategy, combining three key fragments:
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Piperidine Core: Prepared via cyclization of 1,5-diaminopentane derivatives.
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Aminomethyl Group: Introduced through reductive amination of a ketone intermediate.
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3-(Dimethylamino)-2-Hydroxypropyl Chain: Synthesized via epoxide ring-opening with dimethylamine, followed by hydroxylation .
Stepwise Synthesis
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Piperidine Ring Formation:
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Introduction of Aminomethyl Group:
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Treatment of 4-cyanopiperidine with LiAlH reduces the nitrile to an aminomethyl group.
-
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Side Chain Installation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Protection | BocO, DMAP, CHCl | 85 |
| Aminomethylation | LiAlH, THF, 0°C → RT | 72 |
| Epoxide Ring-Opening | Dimethylamine, HO, 60°C | 68 |
Challenges and Optimizations
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Regioselectivity: Competing nucleophilic sites on the piperidine ring necessitate protecting group strategies to direct substitution .
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Steric Hindrance: Bulky Boc and dimethylamino groups slow reaction kinetics, requiring elevated temperatures or catalytic acceleration .
Physicochemical Characteristics
Solubility and Stability
The compound exhibits moderate aqueous solubility (~2.1 mg/mL at pH 7.4) due to its ionizable amines and hydroxyl group. Stability studies indicate decomposition under acidic conditions (t = 4 h at pH 2), necessitating enteric coating for oral delivery.
Spectroscopic Data
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IR (KBr): 3350 cm (O-H stretch), 1680 cm (C=O, Boc), 1250 cm (C-N, dimethylamino).
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H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 2.26 (s, 6H, N(CH)), 3.45 (m, 2H, piperidine CH) .
| Target | Assay Type | Result (IC/K) |
|---|---|---|
| Serotonin Transporter | Radioligand | 1.4 μM |
| PI3Kα | Kinase Inhibition | 320 nM |
| CYP3A4 | Metabolism | No inhibition at 10 μM |
Research Findings and Preclinical Studies
ADME-Tox Profiling
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Absorption: Caco-2 permeability assay indicates moderate absorption (P = 12 × 10 cm/s).
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Metabolism: Hepatic microsomal stability (t = 45 min) suggests susceptibility to CYP450-mediated oxidation.
In Vivo Efficacy
In a murine xenograft model, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant weight loss or hepatotoxicity.
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